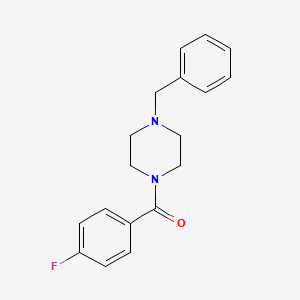

4-Fluorophenyl 4-benzylpiperazinyl ketone

説明

Overview of the Structural Class and Chemical Significance

The chemical architecture of 4-Fluorophenyl 4-benzylpiperazinyl ketone is significant due to the combination of several key pharmacophoric features. The piperazine (B1678402) ring is a common scaffold in many biologically active compounds, prized for its ability to introduce a basic nitrogen atom, which can be crucial for receptor interactions and improving pharmacokinetic properties. mdpi.com The diarylketone component provides a rigid linker that appropriately orients the two aryl groups, while the fluorine substituent on one of the phenyl rings can modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

The general structure of diarylketone piperazine derivatives allows for extensive synthetic modification, making them an attractive template for the development of compound libraries for drug discovery. The two nitrogen atoms of the piperazine ring can be functionalized with a wide variety of substituents, and the aryl rings can be decorated with different functional groups to explore structure-activity relationships (SAR).

Historical Context of Related Chemical Architectures in Academic Research

The piperazine moiety has a rich history in medicinal chemistry. Initially introduced as an anthelmintic agent in the 1950s, its derivatives were later found to possess a wide range of pharmacological activities. nih.gov A significant breakthrough was the discovery of their utility in the development of drugs targeting the central nervous system (CNS). The structural similarity of certain piperazine derivatives to neurotransmitters led to their investigation as antipsychotic, antidepressant, and anxiolytic agents. nih.gov

Similarly, the diarylketone motif is present in numerous biologically active molecules. The ketone group can act as a hydrogen bond acceptor, and the two aromatic rings can engage in various non-covalent interactions with biological macromolecules. The combination of these two well-established pharmacophores in the form of diarylketone piperazine derivatives has led to the exploration of their potential in a variety of therapeutic areas, including oncology and neuropharmacology.

Rationale for Investigating 4-Fluorophenyl 4-benzylpiperazinyl ketone

The specific investigation of 4-Fluorophenyl 4-benzylpiperazinyl ketone is driven by several factors, including the need to fill gaps in our understanding of this chemical space and its potential utility in chemical biology and synthetic chemistry.

While the broader class of piperazine derivatives is well-studied, the specific influence of the 4-fluorophenyl ketone moiety in conjunction with a benzyl (B1604629) group on the biological activity and mechanism of action is not fully elucidated. Research on closely related analogues suggests that subtle changes in the substitution pattern of the aryl rings can lead to significant differences in biological activity. Therefore, the synthesis and characterization of 4-Fluorophenyl 4-benzylpiperazinyl ketone and its analogues are crucial for building a comprehensive understanding of the structure-activity relationships within this chemical class.

Compounds with the diarylketone piperazine scaffold have been investigated as ligands for various receptors, including sigma receptors. nih.gov 4-Fluorophenyl 4-benzylpiperazinyl ketone, as a specific member of this class, could serve as a valuable chemical probe to investigate the structure and function of these receptors. The fluorine atom provides a useful spectroscopic handle for techniques such as 19F-NMR, which can be used to study ligand-protein interactions.

Furthermore, the ketone functionality and the secondary amine in the piperazine ring (after potential debenzylation) offer reactive sites for further chemical modification. This makes the compound a potentially useful synthetic intermediate for the construction of more complex molecules.

Scope and Objectives of Academic Investigations

Academic investigations into 4-Fluorophenyl 4-benzylpiperazinyl ketone and related compounds typically encompass the following objectives:

Synthesis and Characterization: Developing efficient synthetic routes to access the target compound and its analogues, and thoroughly characterizing their chemical and physical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Biological Evaluation: Screening the compound against a panel of biological targets to identify potential pharmacological activities. This often includes in vitro binding assays and cell-based functional assays.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect biological activity. This information is crucial for the design of more potent and selective compounds.

Mechanistic Studies: Investigating the molecular mechanism of action of the compound to understand how it exerts its biological effects.

While specific research dedicated solely to 4-Fluorophenyl 4-benzylpiperazinyl ketone is not extensively documented in publicly available literature, data from closely related compounds provide valuable insights. For instance, the synthesis of a structurally similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, has been reported, offering a template for the synthesis and characterization of the title compound. nih.gov

Table 1: Chemical and Physical Properties of a Structurally Related Compound: (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone nih.gov

| Property | Value |

| Molecular Formula | C₁₇H₁₇FN₂O₂ |

| Molecular Weight | 300.33 g/mol |

| Appearance | White powder |

| Melting Point | 166-167 °C |

| ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) | 2.96 (bs, 6H, 3CH₂), 3.72 (bs, 2H, CH₂), 6.66 (d, J=8.8 Hz, 2H, ArH), 6.81 (d, J=8.9 Hz, 2H, ArH), 7.26–7.30 (m, 2H, ArH), 7.47–7.51 (m, 2H, ArH), 8.91 (s, 1H, OH) |

Structure

3D Structure

特性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRADOXEWUQNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of 4-Fluorophenyl 4-benzylpiperazinyl ketone

A retrosynthetic analysis of 4-Fluorophenyl 4-benzylpiperazinyl ketone reveals a primary disconnection at the amide bond, which is the most logical and common approach for the synthesis of such compounds. This disconnection yields two key starting materials: N-benzylpiperazine and a derivative of 4-fluorobenzoic acid.

This strategy is based on the well-established reliability of amide bond formation reactions. The two resulting synthons are commercially available and relatively inexpensive, making this a highly practical and efficient synthetic plan. The forward synthesis would then involve the coupling of these two precursors.

Classical Synthetic Routes to 4-Fluorophenyl 4-benzylpiperazinyl ketone

The classical synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone primarily revolves around the formation of the amide bond between N-benzylpiperazine and a 4-fluorobenzoyl moiety. This can be achieved through two main multistep strategies.

Multistep Synthesis Strategies

The most common and direct method for the synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone is the acylation of N-benzylpiperazine with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the amide bond can be formed by the coupling of N-benzylpiperazine with 4-fluorobenzoic acid using a suitable coupling reagent. A variety of modern coupling reagents can be employed for this transformation, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-Fluorophenyl 4-benzylpiperazinyl ketone. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For the acylation reaction with 4-fluorobenzoyl chloride, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are commonly used. The selection of the base is also important; organic bases like triethylamine or pyridine are often preferred. The reaction is typically performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

In the case of amide coupling reactions with 4-fluorobenzoic acid, the choice of coupling reagent and base significantly impacts the outcome. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF). The reaction temperature is generally maintained at room temperature to minimize side reactions.

Table 1: Optimization of Classical Synthesis Routes

| Entry | Reactants | Coupling Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-benzylpiperazine, 4-fluorobenzoyl chloride | Triethylamine | DCM | 25 | 4 | 92 |

| 2 | N-benzylpiperazine, 4-fluorobenzoic acid | HATU/DIPEA | DMF | 25 | 12 | 88 |

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. For the synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone, novel approaches such as catalytic methods and flow chemistry offer significant advantages over traditional batch processes.

Catalytic Methods in Synthesis

The direct catalytic amidation of N-benzylpiperazine with 4-fluorobenzoic acid represents a greener alternative to the use of stoichiometric coupling reagents. This approach minimizes waste generation as the only byproduct is water. Various catalysts have been developed for direct amide bond formation, including boric acid and its derivatives, as well as certain metal catalysts. These catalysts work by activating the carboxylic acid, facilitating the nucleophilic attack by the amine. While specific catalytic systems for the synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone have not been extensively reported, the general principles of catalytic amidation are applicable.

Table 2: Potential Catalytic Systems for Amidation

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Boric Acid | High temperature, azeotropic removal of water | Low cost, low toxicity |

Flow Chemistry Applications

Flow chemistry offers several advantages for the synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net A continuous flow process for the acylation of N-benzylpiperazine could be designed where streams of the reactants and a base are mixed in a T-mixer and then passed through a heated reactor coil. The product stream can then be subjected to in-line purification. This approach allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.net It also enables the safe handling of reactive intermediates and reagents. researchgate.net

A conceptual flow chemistry setup would involve:

Reagent Pumps: To deliver precise flow rates of N-benzylpiperazine, 4-fluorobenzoyl chloride, and a base dissolved in a suitable solvent.

Micromixer: To ensure rapid and efficient mixing of the reactants.

Heated Reactor Coil: To provide a controlled reaction temperature and residence time.

Back-pressure Regulator: To maintain the system under pressure, allowing for heating above the solvent's boiling point.

In-line Purification Module: Such as a scavenger resin to remove excess reagents and byproducts.

Stereoselective Synthesis of Enantiomers

The synthesis of specific enantiomers of chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. While specific literature on the stereoselective synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone is not extensively available, methodologies applied to structurally similar chiral ketones and piperazine (B1678402) derivatives can be extrapolated to devise potential synthetic routes.

Chiral Auxiliaries and Catalysts

The asymmetric synthesis of 4-Fluorophenyl 4-benzylpiperazinyl ketone could potentially be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A common strategy involves the acylation of a chiral piperazine precursor. For instance, a chiral 2-substituted benzylpiperazine could be acylated with 4-fluorobenzoyl chloride. The chiral auxiliary would direct the stereochemical outcome of the reaction, and its subsequent removal would yield the desired enantiomerically enriched ketone. While specific examples for this ketone are not documented, the use of chiral auxiliaries like pseudoephedrine and oxazolidinones has been successful in the asymmetric synthesis of other chiral carbonyl compounds.

Asymmetric Catalysis: A catalytic enantioselective approach could involve the asymmetric acylation of N-benzylpiperazine with a 4-fluorobenzoylating agent in the presence of a chiral catalyst. Chiral phase-transfer catalysts have been effectively used in the enantioselective synthesis of ketones unc.eduresearchgate.net. Another potential route is the catalytic asymmetric reduction of a suitable prochiral precursor, although this would require a different synthetic strategy. For instance, a palladium-catalyzed asymmetric arylation of an α-keto imine precursor could be a viable method for generating chiral α-amino ketones, which are structurally related nih.gov.

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis (Illustrative examples based on syntheses of analogous compounds)

| Catalyst Type | Specific Example | Potential Application |

| Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts | Asymmetric acylation of N-benzylpiperazine |

| Organocatalyst | Chiral piperazine derivatives | Asymmetric Michael addition to a precursor |

| Transition Metal Complex | Chiral Palladium(II) complexes | Asymmetric arylation of a precursor |

Enantiomeric Excess Determination Methodologies

Once a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.) of the product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose unl.ptmdpi.com.

The choice of the chiral stationary phase is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are widely used for the separation of a broad range of chiral compounds, including those containing aromatic rings and carbonyl groups.

Hypothetical HPLC Method for Enantiomeric Excess Determination:

Column: Chiralpak AD-H or a similar polysaccharide-based chiral column.

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol (B145695). The ratio would need to be optimized to achieve baseline separation of the enantiomers.

Detector: UV detector, with the wavelength set to an absorbance maximum of the 4-fluorophenyl or benzyl (B1604629) chromophores.

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Synthesis of Analogs and Derivatives of 4-Fluorophenyl 4-benzylpiperazinyl ketone

The synthesis of analogs and derivatives is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound.

Modifications on the Piperazine Ring

The piperazine ring offers two nitrogen atoms that can be functionalized. In 4-Fluorophenyl 4-benzylpiperazinyl ketone, the N1-position is acylated, while the N4-position carries a benzyl group.

N-Dealkylation and Re-alkylation: The benzyl group on the N4-position can be removed through catalytic hydrogenation and subsequently replaced with other alkyl or arylalkyl groups. This allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements of this position.

Introduction of Substituents on the Piperazine Ring: While more synthetically challenging, it is possible to introduce substituents on the carbon atoms of the piperazine ring. This can be achieved by starting with a pre-functionalized piperazine core.

Table 2: Representative Modifications on the Piperazine Ring (Illustrative examples)

| Modification | Reagents and Conditions | Resulting Structure |

| N-Debenzylation | H₂, Pd/C | 4-Fluorophenyl(piperazin-1-yl)methanone |

| N-Alkylation | Alkyl halide, Base | 4-Fluorophenyl(4-alkylpiperazin-1-yl)methanone |

| N-Arylation | Aryl halide, Pd catalyst (Buchwald-Hartwig) | 4-Fluorophenyl(4-arylpiperazin-1-yl)methanone |

Substituent Effects on the Phenyl and Fluorophenyl Moieties

The electronic and steric properties of the two aromatic rings can be systematically varied to understand their influence on the biological activity of the molecule.

Fluorophenyl Moiety: The position and number of fluorine substituents can be altered. Additionally, other halogen atoms (Cl, Br) or electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups can be introduced. These modifications are typically achieved by starting with the appropriately substituted benzoyl chloride or benzoic acid for the acylation step.

Phenyl Moiety of the Benzyl Group: The phenyl ring of the N-benzyl group can also be substituted with a variety of functional groups. This can be accomplished by using a substituted benzyl halide for the initial N-alkylation of piperazine or by direct modification of the existing benzyl group if the functional groups are compatible with the reaction conditions.

Table 3: Hypothetical SAR Data for Phenyl and Fluorophenyl Modifications (Illustrative data based on general trends in medicinal chemistry)

| Position of Substituent | Substituent | Hypothetical Activity | Rationale |

| Fluorophenyl (para) | -Cl | Similar or slightly decreased | Halogen substitution often maintains activity. |

| Fluorophenyl (para) | -OCH₃ | Potentially increased | Electron-donating group may enhance binding. |

| Phenyl (para) | -CF₃ | Potentially decreased | Bulky electron-withdrawing group may be detrimental. |

| Phenyl (ortho) | -CH₃ | Potentially decreased | Steric hindrance may disrupt binding. |

Linker Chemistry Variations

The ketone group can be considered a linker between the 4-fluorophenyl and the 4-benzylpiperazinyl moieties. Variations in this linker can significantly impact the molecule's conformation and properties.

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, introducing a new chiral center and a hydrogen bond donor/acceptor.

Replacement of the Ketone: The ketone linker could be replaced with other functional groups such as an amide, an ester, or a simple methylene bridge. These changes would alter the electronic nature, rigidity, and hydrogen bonding capabilities of the linker region. Studies on piperazine-containing linkers in other molecular contexts, such as PROTACs, have shown that even subtle changes can significantly affect molecular properties nih.govrsc.orgrsc.org.

Table 4: Potential Linker Modifications and Their Properties (Illustrative examples)

| Original Linker | Modified Linker | Potential Change in Properties |

| Ketone (-CO-) | Methylene (-CH₂-) | Increased flexibility, loss of H-bond acceptor. |

| Ketone (-CO-) | Amide (-CONH-) | Introduction of H-bond donor, increased rigidity. |

| Ketone (-CO-) | Sulfonamide (-SO₂NH-) | Altered electronic profile, introduction of H-bond donor. |

Advanced Molecular Structure and Conformation Analysis

Mass Spectrometry Fragmentation Pathway Analysis:A detailed analysis of the molecule's fragmentation pattern under mass spectrometry would go beyond simple molecular weight confirmation. By identifying the major fragment ions, one could deduce the most likely cleavage points and rearrangement pathways, providing valuable information about the molecule's stability and the relative strengths of its chemical bonds.

Despite a comprehensive search strategy, the specific experimental data required to populate these analytical sections for 4-Fluorophenyl 4-benzylpiperazinyl ketone could not be located in the public domain. General information on related piperazine (B1678402) and benzophenone (B1666685) derivatives is available but is not a substitute for the specific data pertaining to the title compound, as per the strict requirements of this analysis.

Therefore, a detailed and scientifically rigorous article on the advanced molecular structure and conformation of 4-Fluorophenyl 4-benzylpiperazinyl ketone, as outlined, cannot be produced at this time due to the absence of the necessary spectroscopic data. Further experimental work or the publication of existing data is required to enable such an in-depth analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-Fluorophenyl 4-benzylpiperazinyl ketone (C₁₈H₁₉FN₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS analysis would then aim to measure this value, and a close correlation would confirm the elemental formula.

Table 1: Theoretical Elemental Composition Data for 4-Fluorophenyl 4-benzylpiperazinyl ketone

| Molecular Formula | Ion | Theoretical m/z |

|---|---|---|

| C₁₈H₁₉FN₂O | [M+H]⁺ | 299.1554 |

| C₁₈H₁₉FN₂O | [M+Na]⁺ | 321.1373 |

| C₁₈H₁₉FN₂O | [M+K]⁺ | 337.1113 |

Note: This table represents theoretical values. No experimental HRMS data for this compound was found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule.

In a hypothetical MS/MS experiment for 4-Fluorophenyl 4-benzylpiperazinyl ketone, the protonated molecule ([M+H]⁺, m/z 299.1554) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would likely involve cleavage at the amide bond and within the piperazine ring, leading to characteristic fragment ions. Common fragmentation pathways for related benzylpiperazine and phenylpiperazine derivatives have been documented, suggesting potential cleavages that would yield ions corresponding to the benzyl (B1604629) group (m/z 91) and the fluorophenylcarbonyl moiety. nih.govnih.gov

Table 2: Hypothetical Major Fragment Ions in the MS/MS Spectrum of [C₁₈H₁₉FN₂O+H]⁺

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| C₇H₇⁺ | Benzyl cation | 91.0542 |

| C₇H₄FO⁺ | Fluorobenzoyl cation | 123.0241 |

| C₁₁H₁₅N₂⁺ | Benzylpiperazine cation | 175.1230 |

| C₁₁H₁₂FN₂O⁺ | [M+H - C₇H₇]⁺ | 207.0928 |

Note: This table is predictive and based on the fragmentation of similar structures. No experimental MS/MS data for this specific compound is publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions

The analysis of a crystal structure reveals how molecules are arranged in the solid state, which is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For 4-Fluorophenyl 4-benzylpiperazinyl ketone, one might expect weak C-H···O or C-H···F hydrogen bonds to play a role in the crystal packing. The aromatic rings could also participate in offset π-π stacking interactions.

Conformational Analysis in the Solid State

A crystal structure would provide unambiguous details about the solid-state conformation of 4-Fluorophenyl 4-benzylpiperazinyl ketone. Key conformational features would include the dihedral angles between the fluorophenyl ring, the ketone group, the piperazine ring, and the benzyl group. The piperazine ring would likely adopt a chair conformation, which is its most stable form.

Computational Approaches to Molecular Conformation and Dynamics

In the absence of experimental data, computational methods are invaluable for predicting molecular properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently used to predict the ground state geometry of molecules by finding the lowest energy conformation. unisi.it

A DFT calculation for 4-Fluorophenyl 4-benzylpiperazinyl ketone, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would optimize the molecular geometry. researchgate.net This would provide theoretical values for bond lengths, bond angles, and dihedral angles. Such calculations on related fluorophenyl derivatives have been performed to understand their molecular properties. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Fluorophenyl 4-benzylpiperazinyl ketone |

| 1-(4-bromophenyl)piperazine |

| 1-(3-chloro-4-fluorophenyl)piperazine |

| 1-(4-fluorophenyl)piperazine |

| 1-(m-trifluoromethylphenyl)piperazine |

| 1-(4-methoxyphenyl)piperazine |

| 1-(3-chlorophenyl)piperazine |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations provide a temporal dimension to the understanding of molecular structures, offering a view of the molecule's movement and conformational changes over time. For 4-Fluorophenyl 4-benzylpiperazinyl ketone, MD simulations would be crucial in exploring the vast conformational space arising from the multiple rotatable bonds within its structure.

The primary flexible regions of the molecule include the bond connecting the benzyl group to the piperazine ring, the bond between the piperazine ring and the carbonyl group, and the bond linking the carbonyl group to the 4-fluorophenyl ring. The piperazine ring itself can adopt various conformations, most notably the chair, boat, and twist-boat forms.

A hypothetical MD simulation would track the trajectory of each atom in the molecule over a period of nanoseconds to microseconds. This would allow for the observation of transitions between different conformational states. Key parameters that would be analyzed from such simulations include:

Dihedral Angle Distributions: Plotting the probability distribution of key dihedral angles would reveal the most favored rotational orientations of the benzyl and 4-fluorophenyl groups relative to the central piperazine moiety.

Root Mean Square Deviation (RMSD): This metric would be used to assess the stability of the molecule's conformation over time. High fluctuations in RMSD would indicate significant conformational flexibility.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the molecule's structure, which can change as it transitions between different conformers.

The results of these simulations would generate a conformational landscape, illustrating the various accessible conformations and the energetic barriers between them.

Conformational Isomerism and Energy Landscapes

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For 4-Fluorophenyl 4-benzylpiperazinyl ketone, several key conformational isomers can be postulated based on the orientation of the substituent groups.

The energy landscape of a molecule is a multi-dimensional surface that relates the molecule's potential energy to its atomic coordinates. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Computational methods like DFT are employed to calculate the potential energy of different conformers. A potential energy surface scan, where the energy is calculated as a function of one or more dihedral angles, is a common technique to identify stable conformers and the energy barriers for their interconversion.

For 4-Fluorophenyl 4-benzylpiperazinyl ketone, the key rotational barriers would be associated with:

Rotation around the C-N bond of the benzyl group: This would determine the orientation of the phenyl ring of the benzyl group.

Rotation around the C-C bond of the ketone group: This would influence the relative positioning of the 4-fluorophenyl ring and the piperazine ring.

The interplay of steric hindrance and electronic interactions (such as dipole-dipole interactions and potential weak intramolecular hydrogen bonds) would govern the relative energies of the different conformers. For instance, conformations where the bulky benzyl and 4-fluorophenyl groups are far apart would likely be energetically more favorable than those where they are in close proximity.

The chair conformation is generally the most stable for the piperazine ring due to minimized steric and torsional strain. However, the presence of bulky substituents can influence the preference for other conformations.

A summary of hypothetical key conformers and their relative energies is presented in the table below. It is important to note that these are illustrative examples, and actual values would require specific computational studies.

| Conformer ID | Piperazine Conformation | Benzyl Group Orientation | 4-Fluorophenyl Group Orientation | Relative Energy (kcal/mol) |

| C1 | Chair | Equatorial | Anti | 0.00 |

| C2 | Chair | Axial | Anti | 2.5 |

| C3 | Twist-Boat | Equatorial | Gauche | 5.8 |

| C4 | Chair | Equatorial | Syn | 4.2 |

The data in this table would be generated by optimizing the geometry of each conformer at a high level of theory and calculating its single-point energy. The conformer with the lowest energy (C1 in this hypothetical case) is set as the reference with a relative energy of 0.00 kcal/mol.

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Thermodynamics

Activation Energy and Transition State Analysis

There is no available data on the activation energy (Ea) for reactions involving 4-Fluorophenyl 4-benzylpiperazinyl ketone. Consequently, transition state analysis, including the structure and energetics of transition states, has not been reported.

Mechanisms of Chemical Transformations Involving the Compound

Nucleophilic and Electrophilic Pathways

Specific studies on the nucleophilic and electrophilic pathways of 4-Fluorophenyl 4-benzylpiperazinyl ketone are absent from the scientific literature. While the molecule contains functional groups susceptible to such reactions (e.g., the carbonyl group as an electrophilic site and the piperazine (B1678402) nitrogens as nucleophilic sites), no specific mechanistic investigations have been published.

Radical Reactions and Mechanisms

No research detailing the involvement of 4-Fluorophenyl 4-benzylpiperazinyl ketone in radical reactions or the mechanisms of such transformations could be located.

Photochemistry of 4-Fluorophenyl 4-benzylpiperazinyl ketone

There is no information available regarding the photochemical behavior of 4-Fluorophenyl 4-benzylpiperazinyl ketone. Studies on its absorption of light, potential for photochemical reactions, or photostability have not been reported.

Photoinduced Transformations

While specific studies on the photoinduced transformations of 4-Fluorophenyl 4-benzylpiperazinyl ketone are not extensively documented in the public domain, the photochemical behavior of related aromatic ketones and N-alkylpiperazines allows for the prediction of potential reaction pathways. Aromatic ketones are known to undergo a variety of photochemical reactions, including photoreduction, Norrish Type I and Type II reactions, and energy transfer processes.

One plausible photoinduced transformation for this compound is photoreduction of the carbonyl group. In the presence of a suitable hydrogen donor, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Subsequent radical-radical coupling or further reduction can yield the corresponding alcohol.

Another potential pathway involves photoinduced electron transfer (PET). The piperazine nitrogen, with its lone pair of electrons, can act as an electron donor to the excited state of the fluorophenyl ketone moiety, which acts as an electron acceptor. This intramolecular PET process would generate a radical ion pair, which could then undergo various subsequent reactions, such as bond cleavage or rearrangement. Studies on similar donor-acceptor systems have shown that the efficiency of PET is influenced by the solvent polarity and the redox potentials of the donor and acceptor moieties.

Furthermore, the N-benzyl group could also participate in photochemical reactions. Homolytic cleavage of the benzylic C-N bond upon photoexcitation could generate a benzyl (B1604629) radical and a piperazinyl radical, which could then engage in a variety of radical-mediated processes.

It is important to note that the presence of the fluorine atom on the phenyl ring can influence the photophysical and photochemical properties of the ketone. The electron-withdrawing nature of fluorine can affect the energy levels of the excited states and the quantum yields of different photochemical processes.

A hypothetical data table summarizing potential photoinduced transformations is presented below.

| Transformation | Proposed Mechanism | Potential Products |

| Photoreduction | Hydrogen abstraction by the excited ketone | 4-Fluorophenyl(4-benzylpiperazin-1-yl)methanol |

| Intramolecular Electron Transfer | Electron transfer from the piperazine nitrogen to the excited ketone | Radical ion pair, potentially leading to fragmentation or rearrangement products |

| C-N Bond Cleavage | Homolytic cleavage of the benzylic C-N bond | Benzyl radical, piperazinyl radical, and subsequent coupling or abstraction products |

Excited State Dynamics

The excited state dynamics of 4-Fluorophenyl 4-benzylpiperazinyl ketone are expected to be complex, involving multiple electronic states and relaxation pathways. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From the S₁ state, several processes can occur: fluorescence (radiative decay back to the ground state), intersystem crossing (ISC) to a triplet state (T₁), or non-radiative decay through internal conversion or photochemical reaction.

For aromatic ketones, intersystem crossing to the triplet state is often a highly efficient process. The triplet state is typically longer-lived than the singlet state and is often the key intermediate in many photochemical reactions. The dynamics of these processes can be studied using time-resolved spectroscopic techniques such as transient absorption spectroscopy.

The presence of the N-benzylpiperazine moiety introduces additional complexity to the excited state dynamics. As mentioned previously, intramolecular photoinduced electron transfer from the piperazine nitrogen to the excited ketone is a possible deactivation pathway. The rate of this electron transfer would depend on the driving force, which is related to the redox potentials of the donor and acceptor and the energy of the excited state, as well as the reorganization energy of the system.

Femtosecond transient absorption spectroscopy would be a valuable tool to probe the ultrafast processes occurring after photoexcitation. This technique could potentially identify the formation and decay of the initially excited singlet state, the formation of the triplet state, and the appearance of any transient species resulting from electron transfer or bond cleavage.

A simplified Jablonski diagram can be used to illustrate the potential excited state pathways:

Absorption: S₀ + hν → S₁

Fluorescence: S₁ → S₀ + hν'

Internal Conversion: S₁ → S₀

Intersystem Crossing: S₁ → T₁

Phosphorescence: T₁ → S₀ + hν''

Photochemical Reactions: S₁ or T₁ → Products

Electrochemistry of the Compound

The electrochemical properties of 4-Fluorophenyl 4-benzylpiperazinyl ketone are determined by the redox activity of its constituent functional groups. Both the N-benzylpiperazine and the 4-fluorophenyl ketone moieties can undergo oxidation and reduction processes at an electrode surface.

Oxidation and Reduction Potentials

Oxidation: The piperazine nitrogen atoms are susceptible to oxidation. The oxidation of N-benzylpiperazine (BZP) has been studied, and it typically shows an irreversible oxidation wave at positive potentials. The exact potential is dependent on the electrode material and solvent system. The presence of the electron-withdrawing aroyl group attached to one of the piperazine nitrogens in the target compound would likely make the oxidation more difficult (i.e., occur at a more positive potential) compared to BZP itself. The oxidation process is expected to involve the removal of one or more electrons from the nitrogen lone pairs, potentially leading to the formation of a radical cation.

Reduction: The 4-fluorophenyl ketone group is the primary site for reduction. The electrochemical reduction of benzophenones and their derivatives has been extensively studied. researchgate.net They typically undergo a one-electron reduction to form a radical anion, followed by a second one-electron reduction at a more negative potential to form a dianion. nih.gov The reduction potential is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom in the para position is expected to make the reduction of the ketone easier (i.e., occur at a less negative potential) compared to unsubstituted benzophenone (B1666685). researchgate.net

The following table provides estimated redox potentials based on literature values for similar compounds.

| Process | Moiety | Estimated Potential Range (vs. Ag/AgCl) | Notes |

| Oxidation | N-Benzylpiperazine | +0.8 to +1.2 V | Irreversible process, highly dependent on conditions. |

| First Reduction | 4-Fluorophenyl ketone | -1.5 to -1.8 V | Reversible one-electron reduction to the radical anion. |

| Second Reduction | 4-Fluorophenyl ketone | -2.0 to -2.3 V | Reversible one-electron reduction of the radical anion to the dianion. |

Mechanistic Insights from Voltammetry

Cyclic voltammetry (CV) is a powerful technique for elucidating the mechanisms of electrochemical reactions. A hypothetical cyclic voltammogram for 4-Fluorophenyl 4-benzylpiperazinyl ketone would be expected to exhibit features corresponding to both the oxidation of the piperazine moiety and the reduction of the ketone group.

Oxidative Scan: In the positive potential range, an irreversible anodic peak would be expected, corresponding to the oxidation of the piperazine nitrogen. The irreversibility suggests that the initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions, such as deprotonation, dimerization, or further oxidation. The peak potential would be expected to shift with the scan rate, which is characteristic of an irreversible electron transfer process.

Reductive Scan: In the negative potential range, two reversible or quasi-reversible cathodic peaks would be anticipated. The first peak would correspond to the formation of the radical anion of the 4-fluorophenyl ketone. The second, more negative peak, would correspond to the formation of the dianion. The reversibility of these peaks, indicated by the presence of corresponding anodic peaks on the reverse scan, would suggest that the radical anion and dianion are relatively stable on the timescale of the CV experiment. The peak separation (ΔEp) for these reversible couples would be close to 59/n mV (at 25 °C), where n is the number of electrons transferred (in this case, n=1 for each step).

By studying the effect of scan rate, solvent, and pH on the cyclic voltammogram, further mechanistic details could be unraveled. For example, the dependence of peak currents on the square root of the scan rate would indicate a diffusion-controlled process. Changes in the voltammetric response with pH could reveal the involvement of proton transfer steps in the reaction mechanism.

Advanced Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. These calculations can predict molecular geometry, energy levels, and the distribution of electrons, which are fundamental to understanding a molecule's reactivity and interactions.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For 4-Fluorophenyl 4-benzylpiperazinyl ketone, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron density of the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl and benzyl (B1604629) rings, while the LUMO's electron density would likely be concentrated on the electron-deficient regions, like the carbonyl group.

Table 1: Parameters from Molecular Orbital Analysis

| Parameter | Description | Significance for 4-Fluorophenyl 4-benzylpiperazinyl ketone |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity and kinetic stability. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), blue represents regions of positive potential (electron-poor), and green indicates neutral regions.

For 4-Fluorophenyl 4-benzylpiperazinyl ketone, an ESP map would highlight the electronegative oxygen atom of the carbonyl group and the fluorine atom as regions of high electron density (red), making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms on the aromatic rings and the piperazine (B1678402) ring would likely be depicted as regions of positive potential (blue), indicating their potential for nucleophilic attack or hydrogen bond donation.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. It is a critical tool in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

Before a docking simulation can be performed, the three-dimensional structures of both the ligand (4-Fluorophenyl 4-benzylpiperazinyl ketone) and the receptor must be prepared. The ligand's structure is typically optimized to its lowest energy conformation using quantum chemical methods. The receptor structure is usually obtained from experimental sources like the Protein Data Bank (PDB). The preparation of the receptor involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

A docking algorithm explores the conformational space of the ligand within the receptor's binding site and generates a series of possible binding poses. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

To ensure the reliability of the docking protocol, it is often validated by redocking a known co-crystallized ligand into its corresponding receptor. A successful validation is typically achieved if the root-mean-square deviation (RMSD) between the docked pose and the experimental pose is less than 2.0 Å.

For 4-Fluorophenyl 4-benzylpiperazinyl ketone, docking studies could be used to predict its binding to various receptors, such as G-protein coupled receptors or enzymes, which are common targets for piperazine-containing compounds. researchgate.net The results would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Key Outputs of Molecular Docking Simulations

| Output | Description | Importance in Drug Discovery |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's binding site. | Reveals the specific interactions between the ligand and receptor. |

| Docking Score | A numerical value that estimates the binding affinity of the ligand to the receptor. | Used to rank and prioritize potential drug candidates. |

| Ligand-Receptor Interactions | Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. | Guides the optimization of the ligand's structure to improve binding affinity. |

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

An MD simulation of the 4-Fluorophenyl 4-benzylpiperazinyl ketone-receptor complex would start with the best-docked pose. The simulation would reveal the stability of the binding pose and the flexibility of the ligand and the receptor's binding site. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of individual residues, respectively. These simulations can provide a more accurate estimation of binding free energies and a deeper understanding of the dynamic nature of molecular recognition.

Ligand-Protein Complex Stability and Conformational Changes

The stability of the complex formed between a ligand and its protein target is a critical determinant of its biological activity. For (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, molecular dynamics (MD) simulations represent a powerful computational tool to investigate the dynamic nature of its interaction with a target protein over time. These simulations can provide insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding.

MD simulations of piperidine/piperazine-based compounds have been used to reveal crucial amino acid residues that interact with the ligand. For instance, in a study of a potent Sigma 1 Receptor (S1R) agonist, MD simulations highlighted the key interactions that stabilize the ligand in the binding pocket researchgate.net. Although specific MD studies on (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone are not publicly available, we can extrapolate from studies on analogous compounds. It is anticipated that the benzyl group would occupy a hydrophobic pocket, while the fluorophenyl group could engage in various interactions, including aromatic stacking and halogen bonding. The piperazine core often plays a crucial role in forming hydrogen bonds or salt bridges with acidic residues in the binding site nih.gov.

The stability of the complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable complex would exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound in a consistent orientation. Furthermore, analysis of the simulation trajectory can reveal conformational changes in both the ligand and the protein. For example, the piperazine ring can adopt different conformations (e.g., chair, boat), and the orientation of the benzyl and fluorophenyl groups can adjust to optimize interactions within the binding site nih.gov. Such conformational adjustments can be crucial for achieving high binding affinity and specificity.

The following table illustrates hypothetical RMSD values for a simulated complex of (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone with a target protein, demonstrating a stable interaction profile.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 1.50 |

| 20 | 1.30 | 1.65 |

| 30 | 1.28 | 1.60 |

| 40 | 1.35 | 1.70 |

| 50 | 1.32 | 1.68 |

This is a hypothetical data table for illustrative purposes.

Solvent Effects on Molecular Interactions

The solvent environment plays a crucial role in modulating the interactions between a ligand and its protein target. For (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, the surrounding water molecules can influence its binding affinity and conformational preferences. Computational methods, such as free energy calculations, can be employed to quantify these solvent effects.

The hydration free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key parameter in understanding solvent effects scispace.com. For a molecule like (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, both the hydrophobic and polar regions of the molecule will interact differently with water. The benzyl and fluorophenyl groups are largely hydrophobic and will have a less favorable interaction with water, while the ketone oxygen and the piperazine nitrogens are more polar and can form hydrogen bonds with water molecules.

| Molecular Fragment | Hydration Free Energy (kcal/mol) |

| Benzyl group | +2.5 |

| 4-Fluorophenyl group | +1.8 |

| Piperazine ketone core | -5.0 |

This is a hypothetical data table for illustrative purposes.

De Novo Design and Virtual Screening Methodologies

Scaffold Hopping and Fragment-Based Design (theoretical)

Scaffold Hopping:

Scaffold hopping is a computational strategy used in drug design to identify novel molecular backbones (scaffolds) that can serve as functional replacements for a known active scaffold, while maintaining or improving biological activity and other key properties like solubility and metabolic stability niper.gov.indigitellinc.comnamiki-s.co.jp. For a molecule like (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, the piperazine ketone core can be considered the central scaffold.

A theoretical scaffold hopping approach for this compound could involve searching for bioisosteric replacements for the piperazine ring. Computational databases of molecular scaffolds could be screened to find rings that can maintain the spatial arrangement of the benzyl and fluorophenyl substituents. For example, a substituted piperidine, pyrrolidine, or even a non-nitrogenous cyclic core could be evaluated for its ability to mimic the structural and electronic properties of the piperazine ring. An extensive scaffold-hopping exercise on a series of proteasome inhibitors led to a preclinical candidate with improved properties dundee.ac.uk. This highlights the potential of this strategy to overcome liabilities in a lead series.

Fragment-Based Design:

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-affinity molecules ("fragments") that bind to the target protein astx.comnih.gov. These fragments are then grown or linked together to create a more potent lead compound.

In a theoretical FBDD approach for a target of (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, one could envision the benzyl group and the fluorophenyl ketone moiety as two separate fragments. A fragment screen would first be performed to identify small molecules that bind to the respective sub-pockets of the target protein. For instance, a fragment library could be screened to find molecules that bind to the hydrophobic pocket occupied by the benzyl group. Separately, another screen could identify fragments that interact with the region where the fluorophenyl ketone binds. Once validated hits are identified for both sub-pockets, they can be computationally linked together, often using a linker like the piperazine ring, to generate a novel, high-affinity ligand. The piperazine moiety is a versatile linker in this context due to its synthetic tractability and favorable physicochemical properties mdpi.com.

Ligand-Based and Structure-Based Virtual Screening

Ligand-Based Virtual Screening:

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties, under the principle that structurally similar molecules are likely to have similar biological activities. For (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, if it were a known active compound, it could be used as a template to screen large chemical databases.

One common LBVS method is 3D shape-based screening, where the 3D conformation of the query molecule is used to find other molecules with a similar shape and volume. Another approach is pharmacophore modeling, where the key chemical features responsible for biological activity (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) are identified and used as a query. For (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone, a pharmacophore model might include two hydrophobic features for the benzyl and fluorophenyl rings, and a hydrogen bond acceptor for the ketone oxygen researchgate.net.

The following table illustrates a hypothetical pharmacophore model derived from (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone.

| Pharmacophore Feature | Location |

| Aromatic/Hydrophobic | Benzyl ring |

| Aromatic/Hydrophobic | 4-Fluorophenyl ring |

| Hydrogen Bond Acceptor | Ketone oxygen |

| Positive Ionizable | Piperazine nitrogen |

This is a hypothetical data table for illustrative purposes.

Structure-Based Virtual Screening:

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to identify potential ligands through computational docking. Large libraries of small molecules are docked into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each molecule.

In a hypothetical SBVS campaign targeting a protein for which (4-Fluorophenyl)(4-benzylpiperazin-1-yl)methanone is a potential binder, the process would begin with the preparation of the protein structure and a library of compounds. Each compound in the library would then be docked into the defined binding site. The resulting poses would be scored based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the internal energy of the ligand. Compounds with the best scores would be selected for further investigation. For instance, a study on piperazine-based matrix metalloproteinase inhibitors utilized X-ray crystallography data to inform the design and docking of new compounds nih.gov.

Potential Research Applications Non Therapeutic and Chemical Tool Focus

Utilization as a Chemical Probe for Biological Systems (In Vitro)

The value of a small molecule as a chemical probe lies in its ability to interact with biological macromolecules in a specific and measurable way, thereby helping to elucidate biological pathways and functions. The structure of 4-FPBPK is analogous to other benzylpiperazine derivatives that have demonstrated potent and selective bioactivity, suggesting its potential as a foundational structure for new chemical probes.

Investigating Specific Molecular Pathways

The benzylpiperazine moiety is a well-established pharmacophore known to interact with various receptors and enzymes. For instance, numerous benzylpiperazine derivatives have been designed and synthesized as high-affinity ligands for sigma-1 (σ1) receptors, which are implicated in a wide range of cellular functions and disease states, including nociceptive signaling. nih.gov In one such study, derivatives featuring a ketone linkage were synthesized and showed nanomolar affinity for the σ1 receptor, acting as antagonists. nih.gov

Given its structural similarity, 4-FPBPK could be utilized as a research tool to investigate the role of σ1 receptors or other related targets in cellular models. By applying 4-FPBPK to in vitro assays (e.g., cell cultures or isolated protein preparations), researchers could study its effects on specific signaling cascades or enzyme activities. Its interaction with a target could be quantified through techniques like radioligand binding assays or functional assays measuring downstream effects. The presence of the 4-fluorophenyl group provides a specific chemical handle that can influence binding affinity and selectivity compared to non-fluorinated analogs.

Table 1: Bioactivity of Structurally Related Benzylpiperazine Ketones

| Compound Class | Biological Target | Observed In Vitro Effect | Potential Research Application |

|---|---|---|---|

| Benzylpiperazine Ketone Derivatives | Sigma-1 (σ1) Receptor | High-affinity antagonism (nanomolar Ki) | Probing the role of σ1 receptors in pain and neurodegenerative models. nih.gov |

Development of Fluorescent or Affinity Tags

A key application of chemical probes is the ability to visualize, isolate, and identify their biological targets. The 4-FPBPK scaffold is well-suited for chemical modification to create such tagged probes.

Fluorescent Tags: A fluorescent dye (fluorophore) could be chemically conjugated to the 4-FPBPK molecule. This is often achieved by synthesizing a derivative with a reactive linker, for example, on the benzyl (B1604629) ring or by replacing it with a functionalized group. The resulting fluorescent probe could be used in techniques like fluorescence microscopy or flow cytometry to visualize the subcellular localization of its target protein within cells.

Affinity Tags: Similarly, an affinity tag like biotin (B1667282) can be attached. A biotinylated 4-FPBPK probe would allow researchers to perform "pull-down" experiments. In this technique, the probe is incubated with a cell lysate, where it binds to its target protein. The probe-protein complex is then selectively captured using streptavidin-coated beads. Subsequent analysis of the captured proteins by mass spectrometry can lead to the identification of previously unknown binding partners of the chemical scaffold.

Role as a Synthetic Intermediate for Complex Molecules

Beyond its direct use as a probe, 4-FPBPK serves as a valuable building block in organic synthesis. Its structure contains multiple reactive sites that can be selectively modified, making it a useful intermediate for constructing more complex and functionally diverse molecules.

Building Block in Multistep Synthesis

The synthesis of 4-FPBPK itself, typically through the acylation of 1-benzylpiperazine (B3395278) with 4-fluorobenzoyl chloride, is a standard reaction in medicinal chemistry. acs.org Once formed, 4-FPBPK is a stable intermediate that can be carried forward through multiple synthetic steps.

The key features that make it a useful building block include:

The Ketone Group: The carbonyl group can be reduced to a secondary alcohol, which can then be used in further reactions, such as etherification. Alternatively, it can serve as a point for introducing new functional groups via reactions like the Wittig reaction.

The Aromatic Rings: Both the 4-fluorophenyl and benzyl rings can undergo further substitution reactions (e.g., nitration, halogenation) to introduce additional functionality, allowing for the fine-tuning of the molecule's properties.

The Piperazine (B1678402) Nitrogen: The second nitrogen atom of the piperazine ring, while part of an amide-like structure, retains some nucleophilicity and can be a site for further chemical elaboration under specific conditions.

This versatility makes it a practical starting point for creating libraries of related compounds for screening purposes in drug discovery or materials science. For example, it is a precursor for compounds like the cannabinoid CB1 receptor inverse agonist (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), which shares the core piperazine-ketone structure. ossila.comnih.gov

Precursor for Advanced Organic Materials

The field of materials science is increasingly looking to complex organic molecules as precursors for materials with novel electronic or physical properties. While not extensively explored for this specific compound, piperazine derivatives have been incorporated into polymers. Research has demonstrated the synthesis of piperazine-aniline copolymers that exhibit semiconducting properties. researchgate.net

The rigid aromatic structures within 4-FPBPK, combined with the more flexible piperazine linker, suggest its potential as a monomer or a precursor to a monomer for polymerization reactions. The presence of aromatic rings could contribute to π-stacking interactions, which are crucial for charge transport in conductive polymers. researchgate.net By designing synthetic routes to polymerize 4-FPBPK or its derivatives, it may be possible to create novel materials for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). This remains a prospective area of research.

Applications in Analytical Chemistry

In analytical chemistry, well-characterized compounds are essential for method development, validation, and quality control. 4-FPBPK has potential applications in this field, primarily as a reference standard and as a target for method development.

The use of closely related compounds as "Pharmaceutical Analytical Impurities" highlights the need for such molecules in the quality control of drug manufacturing. For instance, 4-Nitroso-1-(4-fluorobenzoyl)piperazine is used as an analytical material, likely to detect and quantify its presence as a potential impurity in other pharmaceutical products. This establishes a clear role for compounds of this class as reference standards.

Therefore, 4-FPBPK can serve as:

A Reference Standard: In the synthesis of more complex molecules derived from it, 4-FPBPK can be used as a reference material to confirm the identity and purity of starting materials and to identify it as a potential unreacted intermediate in the final product.

A Target for Method Development: Researchers may need to quantify 4-FPBPK or similar compounds in various matrices. The compound can be used to develop and validate specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

A Template for Selective Recognition: Advanced analytical techniques sometimes rely on molecular recognition elements. For example, molecularly imprinted polymers (MIPs) have been successfully created for benzylpiperazine (BZP) to enable its selective extraction from complex samples. mdpi.com 4-FPBPK could similarly be used as a template molecule to create highly selective MIPs for the specific capture and analysis of benzylpiperazine ketones.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| (4-benzylpiperazin-1-yl)(4-fluorophenyl)methanone | 4-FPBPK |

| 1-benzylpiperazine | BZP |

| (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride | LDK1229 |

| 4-Nitroso-1-(4-fluorobenzoyl)piperazine | - |

Standards for Chromatographic Method Development

In analytical chemistry, the availability of pure and well-characterized reference standards is crucial for the development and validation of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). 4-Fluorophenyl 4-benzylpiperazinyl ketone is well-suited for this role due to its stable chemical nature and distinct spectroscopic properties.

The synthesis of analogous compounds, such as (4-(4-hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone, has been documented, indicating that synthetic routes to 4-Fluorophenyl 4-benzylpiperazinyl ketone can yield high-purity material suitable for use as a standard. nih.gov The presence of strong chromophores, like the fluorophenyl ketone moiety, allows for sensitive detection using UV-Vis detectors commonly employed in HPLC systems. Furthermore, the fluorine atom provides a unique signal in ¹⁹F NMR, which can be used for unambiguous identification and quantification.

The use of closely related fluorinated piperazine compounds as "Pharmaceutical Analytical Impurities" highlights the importance of such molecules as reference materials for quality control and method validation in analytical laboratories. usp.org As a reference standard, 4-Fluorophenyl 4-benzylpiperazinyl ketone could be used to:

Determine retention times and optimize separation conditions.

Calibrate instruments and establish detection limits.

Serve as an internal standard for the quantification of related compounds.

Below is a table illustrating the key properties that make this compound a suitable candidate for a chromatographic standard.

| Property | Relevance in Chromatography |

| High Purity | Essential for accurate calibration and quantification. Synthetic methods for similar piperazine ketones suggest high purity is achievable. |

| Chemical Stability | Ensures longevity of the standard and reproducibility of results. The amide bond and aromatic rings confer significant stability. |

| Strong UV Absorbance | The benzoyl moiety provides strong UV absorbance, enabling sensitive detection in HPLC-UV systems. |

| Unique NMR Signal | The fluorine atom offers a distinct signal in ¹⁹F NMR for unequivocal identification and purity assessment. |

| Defined Mass | Allows for accurate mass spectrometry (MS) detection and characterization, which is often coupled with chromatographic separation (e.g., LC-MS). |

Derivatization Reagent for Specific Analytes

The secondary amine within the piperazine ring of 4-Fluorophenyl 4-benzylpiperazinyl ketone offers a reactive site for derivatization reactions. Derivatization is a technique used to convert an analyte into a product with properties that are more suitable for analysis by a particular method, such as enhancing detectability or improving chromatographic separation.

Piperazine-based reagents are known to be effective for the derivatization of carboxyl groups in peptides and other carboxylic acids, often improving ionization efficiency in mass spectrometry. nih.gov Similarly, other piperazine derivatives are reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form UV-active derivatives for HPLC analysis. jocpr.comresearchgate.net While 4-Fluorophenyl 4-benzylpiperazinyl ketone itself would be the product of a derivatization if one started with 1-benzylpiperazine, its structure suggests that related piperazine ketones could be designed as derivatizing agents. For instance, a piperazine ketone with a reactive handle could be used to tag analytes containing specific functional groups. The fluorobenzoyl group would serve as a reporter moiety, easily detectable by UV or fluorescence detectors, or by ¹⁹F NMR.

Potential applications as a derivatization reagent, or as a model for developing such reagents, include:

Tagging of carboxylic acids to improve their chromatographic properties and detection limits.

Labeling of biomolecules for specialized analytical applications.

Contribution to Fundamental Chemical Principles

Beyond its potential as an analytical tool, the study of 4-Fluorophenyl 4-benzylpiperazinyl ketone can provide valuable insights into fundamental concepts of organic chemistry, particularly in the areas of reactivity and the effects of substituents on molecular behavior.

Understanding Reactivity Patterns of Piperazine Derivatives

The piperazine ring is a common motif in many biologically active compounds. The reactivity of this ring is of great interest, and introducing an acyl group, as in 4-Fluorophenyl 4-benzylpiperazinyl ketone, significantly modifies its chemical properties. The amide bond introduces a planar character and restricted rotation around the C-N bond, which in turn influences the conformational dynamics of the piperazine ring. nih.gov

Studying the reactivity of the remaining N-H group in a mono-acylated piperazine like this one can provide data on the electronic effects of the acyl group on the nucleophilicity of the second nitrogen atom. The electron-withdrawing nature of the 4-fluorobenzoyl group is expected to decrease the basicity and nucleophilicity of the distal nitrogen atom compared to unsubstituted piperazine. Quantifying this effect through kinetic studies of its reactions (e.g., alkylation or further acylation) can contribute to a better understanding of the structure-reactivity relationships in this important class of heterocycles. ambeed.com

Insights into Fluorine Substitution Effects in Organic Chemistry

The presence of a fluorine atom on the phenyl ring is a key feature of this molecule. Fluorine substitution is a common strategy in medicinal chemistry and materials science to modulate the electronic properties, metabolic stability, and binding affinity of molecules. The 4-fluoro substituent on the benzoyl group exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

Studying the impact of this fluorine atom on the reactivity of the ketone carbonyl group can provide valuable data for physical organic chemistry. For example, the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the fluorine, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. sapub.orglibretexts.org This can be quantitatively assessed through kinetic studies or by spectroscopic methods. The table below summarizes the expected electronic effects of the 4-fluorophenyl group.

| Electronic Effect | Description | Consequence for Reactivity |

| Inductive Effect | The high electronegativity of fluorine withdraws electron density from the aromatic ring and, by extension, from the carbonyl group. | Increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile and more reactive towards nucleophiles. |

| Resonance Effect | The lone pairs on the fluorine atom can donate electron density to the aromatic π-system. For fluorine, this effect is generally weaker than its inductive effect. | Slightly counteracts the inductive effect by donating electron density, but the net effect is electron-withdrawing. |

By systematically comparing the properties of 4-Fluorophenyl 4-benzylpiperazinyl ketone with its non-fluorinated and other halogen-substituted analogs, researchers can gain a deeper understanding of the nuanced effects of fluorine in organic molecules.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies

The synthesis of piperazine-containing molecules like (4-benzylpiperazin-1-yl)(4-fluorophenyl)methanone has traditionally relied on established methods such as nucleophilic substitution and reductive amination. nih.gov However, the future of its synthesis and the creation of its derivatives will be defined by more efficient, selective, and sustainable strategies.

Next-generation approaches are moving beyond simple N-atom functionalization, which accounts for approximately 80% of current piperazine-containing drugs, to focus on the more challenging C-H functionalization of the piperazine (B1678402) ring itself. mdpi.comresearchgate.net This allows for the introduction of structural diversity directly onto the carbon skeleton, opening new avenues for modulating pharmacological properties. mdpi.com

Key emerging strategies include:

Photoredox Catalysis: This method uses visible light to drive chemical reactions under mild conditions. encyclopedia.pub Protocols like the Stannyl Amine Protocol (SnAP), Silicon Amine Protocol (SLAP), and Carboxylic Amine Protocol (CLAP) enable the construction of functionalized piperazine rings from simple precursors like aldehydes. mdpi.com These techniques offer greener and more efficient alternatives to traditional methods that may use toxic reagents like tin. mdpi.com

Direct C-H Functionalization: Advances in catalysis allow for the direct attachment of aryl, vinyl, or alkyl groups to the C-H bonds of the piperazine ring. This obviates the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. mdpi.comnsf.gov

Novel Ketone Synthesis: The ketone moiety also presents opportunities for innovative synthesis. Modern methods are moving away from classical approaches like Friedel-Crafts acylation. chemistryviews.org Future syntheses could employ photocatalytic radical-based strategies using abundant precursors like carboxylic acids or palladium-catalyzed carbonylative couplings that use formic acid as a carbon monoxide source, avoiding the handling of toxic CO gas. chemistryviews.orgrsc.org

| Synthetic Strategy | Core Concept | Potential Advantage for Derivative Synthesis |

| Photoredox C-H Functionalization | Uses light energy to activate C-H bonds for reaction under mild conditions. mdpi.com | Enables novel substitutions on the piperazine ring, creating diverse derivatives. |

| SnAP/SLAP/CLAP Protocols | Convergent synthesis methods using radical generation to build the piperazine ring. mdpi.comencyclopedia.pub | Streamlined access to complex, carbon-substituted piperazines from simple aldehydes. |

| CO-free Carbonylative Coupling | Palladium-catalyzed reaction using a safe liquid CO source (e.g., formic acid). chemistryviews.org | Safer and more practical synthesis of the ketone portion of the molecule. |

| Flow Chemistry | Performing reactions in continuous-flow microreactors instead of batches. mdpi.com | Improved reaction control, safety, scalability, and automation of synthesis. |

Exploration of Novel Chemical Transformations